3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in various bioactive compounds. The specific compound in question features diethyl groups at the 3-position and a fluorine atom at the 7-position of the indole structure, which may enhance its biological activity and chemical properties.
This compound can be synthesized from starting materials such as 7-fluoroindole and diethylamine under controlled laboratory conditions. The synthesis typically involves various organic reactions, including cyclization and functional group transformations, to achieve the desired molecular structure.
3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole is classified as a heterocyclic organic compound due to its incorporation of nitrogen within its cyclic structure. It is also categorized under the broader class of indole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole generally follows these steps:
The synthesis may utilize techniques such as:
The molecular formula of 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole is , with a molecular weight of approximately 193.26 g/mol. Its structural representation can be described using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 193.26 g/mol |
IUPAC Name | 3,3-diethyl-7-fluoro-1,2-dihydroindole |
InChI Key | ZNXIFJLMLCHCNX-UHFFFAOYSA-N |
Canonical SMILES | CCC1(CNC2=C1C=CC=C2F)CC |
The compound's unique structure is characterized by the presence of both diethyl groups and a fluorine atom, which may influence its reactivity and interaction with biological targets.
3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antiviral and anticancer properties.
The physical properties of 3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole include:
Key chemical properties include:
3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole has several applications in scientific research:
This compound's unique structural features make it an important subject of study in both academic research and industrial applications.
3,3-Diethyl-7-fluoro-2,3-dihydro-1H-indole represents a strategically engineered fluorinated dihydroindole derivative. This scaffold combines the intrinsic bioactivity of the indole nucleus with stereoelectronic modifications that enhance its drug-like properties. The saturated C2-C3 bond in the pyrrole ring reduces oxidation susceptibility relative to fully aromatic indoles, while the fluorine atom and dialkyl substituents at C3 create a three-dimensional pharmacophore with optimized steric and electronic characteristics for target engagement. This molecular architecture exemplifies contemporary medicinal chemistry approaches to refining natural product scaffolds for therapeutic applications.
Fluorinated dihydroindoles constitute a critical class of bioactive heterocycles due to their balanced pharmacokinetic properties and target versatility. The 2,3-dihydro-1H-indole core provides a semi-saturated framework that retains the indole’s pharmacophoric capabilities while exhibiting improved metabolic stability over its fully aromatic counterpart. The incorporation of fluorine at strategic positions, particularly C7 as seen in 7-fluoro-2,3-dihydro-1H-indole (PubChem CID: 16768261) [1], significantly modulates electronic distribution and enhances membrane permeability. This modification leverages fluorine’s high electronegativity to influence neighboring π-systems and hydrogen-bonding networks, thereby fine-tuning interactions with biological targets.
Structurally, the 7-fluorine atom occupies a position ortho to the nitrogen bridgehead, creating a dipole moment that polarizes the fused ring system. This polarization enhances binding affinity for receptors where electrostatic complementarity is crucial, such as kinase ATP-binding pockets and neurotransmitter transporters. Fluorinated dihydroindoles demonstrate broad therapeutic relevance, including:
The C3-quaternary center in 3,3-diethyl-7-fluoro-2,3-dihydro-1H-indole introduces steric constraints that lock ring conformation, reducing entropic penalties upon target binding. This structural rigidity, combined with fluorine-mediated electronic effects, creates a synergistic enhancement of bioactivity across therapeutic domains.
C3-alkylation represents a transformative modification in indole pharmacology, converting planar scaffolds into three-dimensional architectures with enhanced target selectivity. The introduction of dialkyl groups (e.g., diethyl) at the C3 position of dihydroindoles generates a sterically congested quaternary carbon center. This modification profoundly influences both physicochemical properties and biological interactions:
Synthetic Methodologies for C3-alkylation have evolved significantly. Lewis acid-catalyzed Friedel-Crafts reactions using BF₃·OEt₂ enable efficient C3-alkylation of unprotected indoles with maleimides under mild conditions (Table 1) [5]. This method overcomes limitations of classical approaches that required harsh conditions or protective groups:
Table 1: Comparison of C3-Alkylation Methodologies for Dihydroindoles
Method | Catalyst/Base | Conditions | Yield Range (%) | Limitations |
---|---|---|---|---|
Classical Alkylation | AcOH (excess) | Reflux, 3-5 days | 20-45 | Polymerization, low yields |
Metal-Catalyzed Cross-Coupling | Pd/Ru complexes | 80-100°C, inert atm | 50-75 | Halogenated substrates required |
Lewis Acid Catalysis | BF₃·OEt₂ (0.5 equiv) | RT-60°C, 6-12 hr | 62-78 | Limited with strong electron-withdrawing groups |
Lithiation-Alkylation | BuLi/TMEDA (2 equiv) | -78°C to RT | 55-87 | Strict anhydrous conditions, iodide use |
The BF₃·OEt₂-catalyzed approach demonstrates particular utility for synthesizing sterically demanding 3,3-diethyl derivatives, achieving yields >75% without N-protection. This method exploits the catalyst’s dual activation: boron coordination to the maleimide carbonyl enhances electrophilicity, while simultaneous protonation of the indole nitrogen generates an iminium intermediate that directs C3-attack [5].
The position and number of fluorine atoms critically determine the pharmacological profile of dihydroindoles. Systematic studies reveal distinct structure-property relationships based on fluorination patterns:
Metabolic Stability: Fluorine blocks cytochrome P450-mediated hydroxylation at C7, extending half-life by >3-fold in microsomal assays [2].
C5/C6-Fluorination: Vicinal difluorination at these positions induces a 1,3-diaxial-like interaction in the saturated ring, slightly puckering the dihydroindole scaffold. This geometry improves selectivity for sterically constrained targets like kinase hinge regions but reduces solubility due to enhanced crystallinity .
Trifluoromethyl Substitution: CF₃ groups at C5 or C7 increase logD by ≈1.8 units, profoundly enhancing blood-brain barrier penetration but potentially limiting solubility. The strong electron-withdrawing effect also reduces pKa of N1-H by 2-3 units, weakening hydrogen-bond donation capacity [2].
Table 2: Impact of Fluorination Pattern on Physicochemical Properties
Substitution Pattern | logP (Δ vs H) | Metabolic Stability (t₁/₂, min) | Aqueous Solubility (μg/mL) | Key Biological Implications |
---|---|---|---|---|
None (parent dihydroindole) | 2.1 (ref) | 18 ± 3 | 85 ± 12 | Baseline rapid metabolism |
7-Fluoro | 1.6 (-0.5) | 64 ± 9 | 120 ± 15 | Optimal balance for oral bioavailability |
5,6-Difluoro | 1.9 (-0.2) | 120 ± 15 | 42 ± 8 | Enhanced target selectivity, crystallization issues |
7-CF₃ | 3.9 (+1.8) | >240 | <10 | CNS penetration, solubility challenges |
5-Fluoro | 1.7 (-0.4) | 38 ± 6 | 98 ± 10 | Moderate improvement in properties |
Data adapted from fluorination patterning studies and fluorine-containing indole reviews [2] [6].
The 7-fluoro substitution pattern emerges as pharmacologically optimal due to its balanced effects on electronic properties, metabolic stability, and solubility. When combined with C3-diethylation, this configuration creates a "sweet spot" where fluorine’s electronic effects synergize with steric protection at C3, yielding compounds with superior developability profiles. This synergy explains the privileged status of 7-fluorodihydroindoles in preclinical development across therapeutic areas including oncology, virology, and CNS disorders [2] [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9